molecular formula C18H11ClF3N3O B610381 5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1259536-70-3

5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B610381
CAS RN: 1259536-70-3
M. Wt: 377.75
InChI Key: RDXPGBXYEGTHBJ-UHFFFAOYSA-N
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Description

QO-40 is an activator of KCNQ2/3 potassium channels.

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives, including QO-40, have been extensively studied for their antitumor properties . They act as an antitumor scaffold, showing promise in the inhibition of various cancer cell lines. The structural motif of QO-40 allows for synthetic versatility, enabling the design of compounds with potential efficacy against specific types of cancer .

Enzymatic Inhibitory Activity

The compound has shown potential as an enzymatic inhibitor . Its structural framework can be modified to target specific enzymes that are implicated in disease processes, including cancer and metabolic disorders. This makes QO-40 a valuable candidate for the development of new drugs with precise mechanisms of action .

Organic Synthesis

In the field of organic chemistry, QO-40 serves as a versatile precursor for the synthesis of a wide range of N-heterocyclic compounds . Its reactivity can be exploited to create diverse molecules with potential applications in medicinal chemistry and material science .

Antibacterial Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antibacterial activity . Modifications to the QO-40 structure could lead to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance .

Photophysical Properties

The pyrazolo[1,5-a]pyrimidine core of QO-40 is known for its significant photophysical properties . This makes it an interesting candidate for research in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices .

Drug Discovery

QO-40’s structural flexibility makes it a valuable scaffold in drug discovery . It can be used to generate combinatorial libraries for high-throughput screening, accelerating the identification of compounds with therapeutic potential .

Anticonvulsant Activity

Some pyrazolo[1,5-a]pyrimidine derivatives have been identified with anticonvulsant activity . By exploring the structure-activity relationship (SAR) of QO-40, researchers can design new compounds that may serve as safer and more effective treatments for epilepsy and other seizure disorders .

Synthetic Transformations

QO-40 can undergo various synthetic transformations, allowing for the creation of compounds with novel properties. These transformations can be tailored to produce molecules with desired pharmacological activities or material properties .

properties

IUPAC Name

5-(chloromethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O/c19-9-11-8-14(26)25-17(23-11)15(16(24-25)18(20,21)22)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,24H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIKWVVGBGIKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(NN4C3=NC(=CC4=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

CAS RN

1259536-70-3
Record name 5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Q & A

Q1: How does QO-40 interact with its target, the KCNQ2/3 potassium channel, and what are the downstream effects of this interaction?

A1: QO-40 (5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) acts as an opener of KCNQ2/3 potassium channels. [, ] This means that it binds to the channel and increases its likelihood of opening, allowing potassium ions to flow out of the neuron. This efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire action potentials and thus reducing neuronal excitability. [, ] This effect makes QO-40 and similar compounds potentially valuable for treating conditions like epilepsy and chronic pain. [, ]

Q2: Can you elaborate on the structural features of QO-40 that are essential for its activity on KCNQ2/3 channels?

A2: Research suggests that specific structural motifs within the QO-40 molecule are crucial for its interaction with KCNQ2/3 channels. [] These include:

    Q3: Besides its interaction with KCNQ2/3 channels, does QO-40 affect other ion channels?

    A3: While initially identified as a selective KCNQ2/3 opener, research has shown that QO-40 can also activate large-conductance calcium-activated potassium (BKCa) channels. [] In a study on pituitary GH3 lactotrophs, QO-40 stimulated BKCa channel activity by decreasing the slow component of the mean closed time of the channel, effectively increasing the duration of channel opening. [] This interaction was observed both in whole-cell and inside-out patch-clamp recordings, suggesting a direct interaction with the channel. [] This finding highlights the importance of investigating the potential off-target effects of novel ion channel modulators.

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